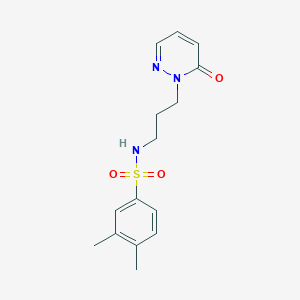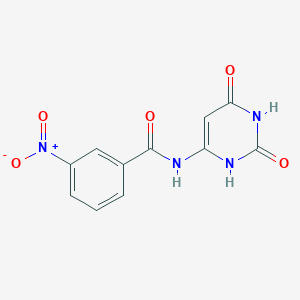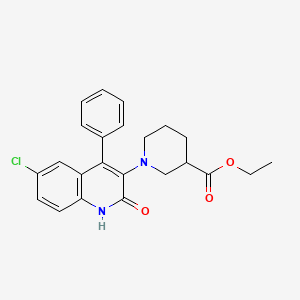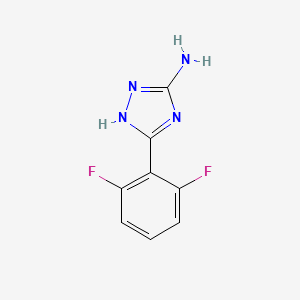
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including an oxalamide moiety, makes it a versatile candidate for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Indoline Intermediate: : The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
-
Coupling with Dimethylaminobenzene: : The next step involves coupling the indoline intermediate with 4-(dimethylamino)benzaldehyde. This can be done using a condensation reaction in the presence of a base like sodium hydroxide or potassium carbonate.
-
Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it to amines under strong reducing conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It may be investigated for its ability to interact with biological targets such as enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the design of novel materials with specific properties, such as fluorescence or conductivity, due to the presence of the dimethylamino and indoline groups.
作用機序
The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The oxalamide moiety could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic pockets.
類似化合物との比較
Similar Compounds
N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(m-tolyl)oxalamide: Lacks the indoline group, potentially altering its chemical reactivity and biological activity.
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyl)oxalamide: Substitution of the m-tolyl group with a phenyl group, which may affect its physical properties and interactions.
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to the combination of the dimethylamino, indoline, and oxalamide groups. This combination provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-19-7-6-9-22(17-19)29-27(33)26(32)28-18-25(21-11-13-23(14-12-21)30(2)3)31-16-15-20-8-4-5-10-24(20)31/h4-14,17,25H,15-16,18H2,1-3H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDVKOZWVFZJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2835222.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)
![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2835228.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)

![N-(2,4-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2835236.png)
![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)

![3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835242.png)
